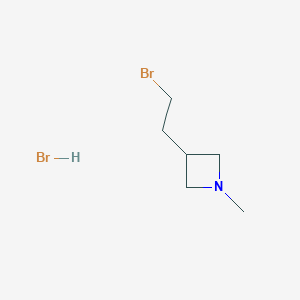
1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is an organobromine compound with a unique and complex structure. It is a colorless, volatile liquid that has a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and agrochemicals. Due to its unique structure, 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene has been studied extensively in recent years, and its properties and applications are being explored in greater depth.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of Naphthalenes : The compound is used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. These naphthalenes are generated using a process involving 1-bromo-2-(trifluoromethoxy)benzene and lithium diisopropylamide, followed by trapping and isomerization reactions (Schlosser & Castagnetti, 2001).
Versatile Starting Material : The compound serves as a starting material for organometallic synthesis, enabling the creation of various synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Production of Organofluorine Compounds : It is instrumental in the synthesis of new organofluorine compounds. This process involves treating (trifluoromethoxy)benzene with sec-butyllithium and various electrophiles, producing high yields of ortho-substituted derivatives (Castagnetti & Schlosser, 2001).
Fluorescence Properties : 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, is synthesized and characterized for its photoluminescence properties, contributing to the understanding of fluorescence intensity and application in materials science (Zuo-qi, 2015).
Chemical Reactions Study : The compound is used in the study of reactions with benzenethiols, providing insights into the reactivity and product formation in the presence of catalysts like InCl3. This helps in understanding the behavior of similar compounds in various chemical reactions (Zhao et al., 2010).
Diels-Alder Reactions : It plays a role in the synthesis of ortho-CF2Br-Substituted Biaryls through Diels-Alder reactions. This synthesis method is crucial in organic chemistry for producing complex molecular structures (Muzalevskiy et al., 2009).
Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds : The compound contributes to the development of high-yield routes to functionalized benzenes, used in the synthesis of Lewis acid catalysts and luminophores (Reus et al., 2012).
Graphene Nanoribbons Synthesis : It serves as a precursor for the bottom-up synthesis of graphene nanoribbons, highlighting its importance in the field of nanotechnology and materials science (Patil et al., 2012).
Propiedades
IUPAC Name |
1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O2/c11-8-3-2-7(17-10(13,14)15)6-9(8)16-5-1-4-12/h2-3,6H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJMFVCGGJQQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OCCCF)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194707 |
Source


|
| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704073-55-1 |
Source


|
| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

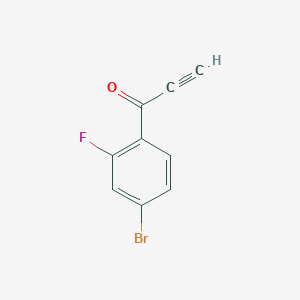
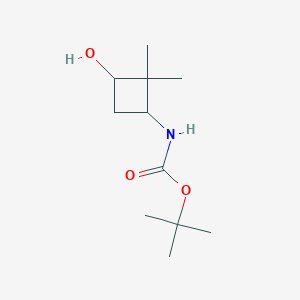

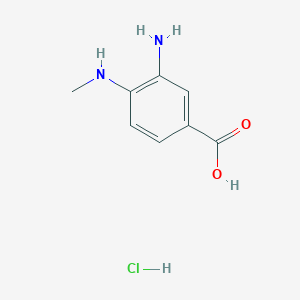
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

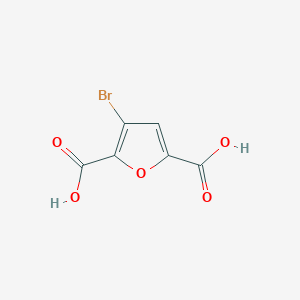
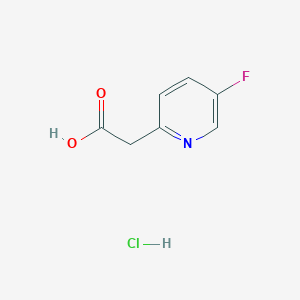
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
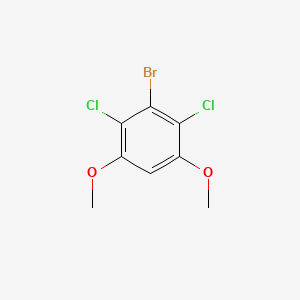
![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)
